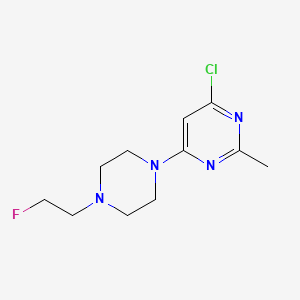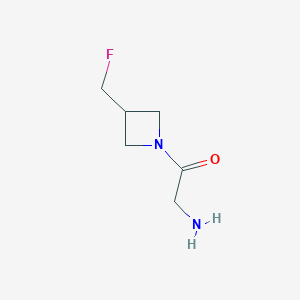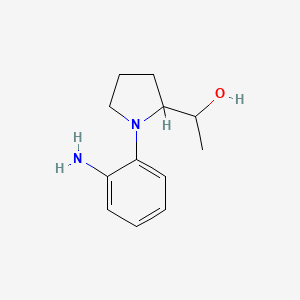
1-(1-(2-Aminophenyl)pyrrolidin-2-yl)ethan-1-ol
Descripción general
Descripción
1-(1-(2-Aminophenyl)pyrrolidin-2-yl)ethan-1-ol, also known as 1-APPE, is a novel compound with potential applications in the fields of chemistry, pharmaceuticals, and biochemistry. It is a cyclic amine derivative of pyrrolidine and has a molecular weight of 200.53 g/mol. 1-APPE has been investigated for its ability to act as a prodrug, and has been found to be a promising candidate for further research.
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including "1-(1-(2-Aminophenyl)pyrrolidin-2-yl)ethan-1-ol," have been extensively studied for their potential in treating various human diseases. The interest in pyrrolidine as a saturated scaffold stems from its ability to explore the pharmacophore space efficiently due to sp3-hybridization, contribution to the stereochemistry of molecules, and increased three-dimensional coverage. This review highlights the bioactive molecules characterized by the pyrrolidine ring and its derivatives, discussing their structure-activity relationships (SAR) and the influence of steric factors on biological activity. The versatility of pyrrolidine in drug design is showcased through examples of ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, including proline derivatives. The significance of stereogenicity in pyrrolidine and the spatial orientation of substituents leading to various biological profiles of drug candidates is emphasized, guiding medicinal chemists in designing new compounds with diverse biological effects (Petri et al., 2021).
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
Quinazolines and pyrimidines, which share a resemblance to the core structure of "1-(1-(2-Aminophenyl)pyrrolidin-2-yl)ethan-1-ol" in terms of nitrogen-containing heterocycles, are recognized for their wide range of biological activities. This review focuses on the recent advancements in the synthesis and application of quinazoline derivatives for electronic devices, highlighting their importance in the development of novel optoelectronic materials. The incorporation of these heterocyclic fragments into π-extended conjugated systems is discussed for creating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors. The electroluminescent properties of these compounds underline their potential in optoelectronic applications, providing insights into the versatile applications of nitrogen-containing heterocycles in both medicinal chemistry and material science (Lipunova et al., 2018).
Propiedades
IUPAC Name |
1-[1-(2-aminophenyl)pyrrolidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(15)11-7-4-8-14(11)12-6-3-2-5-10(12)13/h2-3,5-6,9,11,15H,4,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKMOBLMQLXTGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C2=CC=CC=C2N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-Aminophenyl)pyrrolidin-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






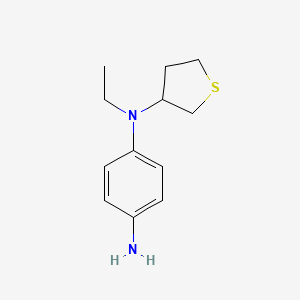
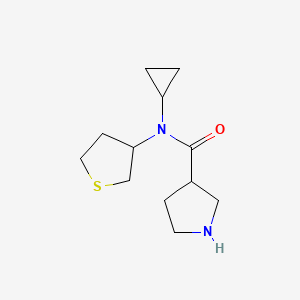
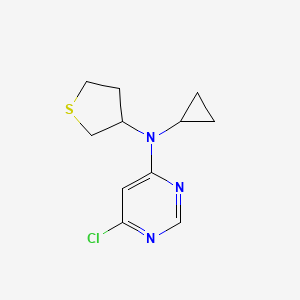

![1-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477690.png)
![3-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1477691.png)
![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1477694.png)
![3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477698.png)
